N-(2,5-dichlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
Description
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Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-4-(5-methyltriazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O/c1-10-9-19-21-22(10)13-5-2-11(3-6-13)16(23)20-15-8-12(17)4-7-14(15)18/h2-9H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEXDDOFLUGCAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dichlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C13H10Cl2N4O
- Molecular Weight : 305.15 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound exhibits cytotoxic effects that are dose-dependent.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| U937 (Leukemia) | 10.0 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 8.5 | Disruption of mitochondrial function |
These findings suggest that the compound may act through multiple pathways to induce cell death in cancer cells.
The mechanism by which this compound exerts its effects involves several cellular processes:
- Apoptosis Induction : Flow cytometry assays have shown increased apoptosis in treated cells compared to controls.
- Cell Cycle Arrest : The compound may cause G0/G1 phase arrest in the cell cycle.
- Mitochondrial Dysfunction : Studies indicate that it affects mitochondrial membrane potential, leading to cell death.
Study on MCF-7 Cells
A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated an IC50 value of 12.5 µM after 48 hours of exposure. The compound was found to significantly increase the expression of pro-apoptotic markers while decreasing anti-apoptotic proteins.
Study on U937 Cells
In another study focusing on U937 leukemia cells, the compound showed an IC50 value of 10.0 µM. The mechanism involved the activation of caspases and subsequent apoptosis signaling pathways. Additionally, the compound was noted to inhibit RET kinase activity in these cells.
Scientific Research Applications
Biological Activities
N-(2,5-dichlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide exhibits a range of biological activities that make it a candidate for further research in pharmacology.
Antimicrobial Properties:
Studies have indicated that compounds with triazole moieties often exhibit antifungal and antibacterial properties. The specific compound has been evaluated against various microbial strains showing promising results in inhibiting growth.
Anticancer Activity:
Research indicates that derivatives of triazoles can act as effective anticancer agents. For instance, compounds similar to this compound have been tested against multiple cancer cell lines with varying degrees of success.
Therapeutic Applications
The therapeutic potential of this compound is being explored in several areas:
Antifungal Agents:
The compound has shown efficacy against fungal pathogens such as Candida species and Aspergillus species. Its mechanism involves inhibiting specific enzymes crucial for fungal cell wall synthesis.
Cancer Treatment:
Recent studies have focused on the compound's ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation. For example, its interaction with the RET kinase pathway has been documented as a potential mechanism for its anticancer effects.
Case Studies and Research Findings
Several studies highlight the applications of this compound:
| Study | Findings |
|---|---|
| Antifungal Activity | Demonstrated effective inhibition against Candida albicans with an IC50 value indicating potency comparable to existing antifungal agents. |
| Anticancer Evaluation | Shown to inhibit cell proliferation in various cancer cell lines (e.g., breast and colon cancer), suggesting potential as a chemotherapeutic agent. |
| Mechanistic Insights | Research indicates that the compound may function as a negative allosteric modulator for certain receptors involved in cancer progression. |
Q & A
Q. Optimization Considerations
- Catalyst Loading : Adjusting Cu(I) catalyst concentration (0.5–2 mol%) to balance reaction rate and by-product formation .
- Solvent Choice : Using DMF or THF for improved solubility of intermediates, followed by aqueous workup to remove unreacted starting materials .
How can researchers employ SHELX software for the refinement and analysis of the compound's crystal structure?
Advanced Crystallographic Analysis
SHELX programs (e.g., SHELXL) are critical for refining single-crystal X-ray diffraction
- Data Input : Import processed diffraction data (HKL format) and initial structural models into SHELXL .
- Refinement Cycles : Use least-squares minimization to adjust atomic positions, thermal parameters, and occupancy factors. Constraints are applied to disordered regions (e.g., triazole ring substituents) .
- Validation : Analyze R-factors (target < 0.05 for high-resolution data) and residual electron density maps to identify modeling errors. SHELXL’s robust handling of twinning and high anisotropy is advantageous for complex structures .
Q. Key Challenges
- Handling disorder in the dichlorophenyl group may require partitioning occupancy or applying restraints to bond lengths/angles .
What strategies are effective in evaluating the antimicrobial or anticancer potential of this benzamide derivative, and how can bioassay discrepancies be addressed?
Q. Biological Activity Assessment
- In Vitro Assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values, with positive controls (e.g., doxorubicin) .
Q. Addressing Data Contradictions
- Standardization : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and compound solubility (use DMSO with <0.1% final concentration) .
- Mechanistic Follow-Up : Use flow cytometry to confirm apoptosis induction or Western blotting to assess target protein modulation (e.g., caspase-3) .
Which spectroscopic and crystallographic techniques are most reliable for characterizing the structural integrity of the compound?
Q. Basic Characterization
- NMR Spectroscopy :
- 1H/13C-NMR : Confirm benzamide backbone (δ 7.5–8.5 ppm for aromatic protons) and triazole methyl group (δ 2.3–2.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ or [M−H]−) with <5 ppm error .
Q. Advanced Techniques
- Single-Crystal X-Ray Diffraction : Resolve stereochemical details (e.g., triazole substitution pattern) and intermolecular interactions (e.g., hydrogen bonding) .
How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance the compound's pharmacological profile?
Q. SAR-Driven Modifications
- Triazole Substituents : Replace the 5-methyl group with bulkier alkyl chains (e.g., ethyl, isopropyl) to enhance lipophilicity and membrane permeability .
- Dichlorophenyl Optimization : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to improve target binding affinity .
- Benzamide Modifications : Substitute the benzamide with naphthamide to explore π-π stacking interactions with biological targets .
Q. Validation Workflow
Q. Methodological Notes
- Cross-reference bioactivity data with PubChem or ChEMBL entries for consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
